molecular formula C18H21NO B5703075 N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide

N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide

Cat. No.: B5703075
M. Wt: 267.4 g/mol
InChI Key: RJXTVPWMSHANQG-UHFFFAOYSA-N
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Description

N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide is an organic compound with a complex structure, characterized by the presence of an ethyl group, a methylphenyl group, and a phenylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide typically involves the reaction of an appropriate amine with a carboxylic acid derivative. One common method involves the acylation of N-ethyl-N-(2-methylphenyl)amine with 3-phenylpropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of N-ethyl-N-(2-methylphenyl)-3-phenylpropanoic acid.

    Reduction: Formation of N-ethyl-N-(2-methylphenyl)-3-phenylpropanamine.

    Substitution: Formation of halogenated derivatives of the original compound.

Scientific Research Applications

N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism by which N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

  • N-ethyl-N-(2-methylphenyl)acetamide
  • N-ethyl-N-(2-methylphenyl)butanamide
  • N-ethyl-N-(2-methylphenyl)benzamide

Comparison: N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide is unique due to the presence of both a phenylpropanamide moiety and an ethyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it a valuable compound for specific applications.

Properties

IUPAC Name

N-ethyl-N-(2-methylphenyl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-3-19(17-12-8-7-9-15(17)2)18(20)14-13-16-10-5-4-6-11-16/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXTVPWMSHANQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1C)C(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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